2,6-Dimethyl-4-propylaniline
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Overview
Description
2,6-Dimethyl-4-propylaniline is an organic compound belonging to the class of anilines It is characterized by the presence of two methyl groups and one propyl group attached to the benzene ring, specifically at the 2, 6, and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-propylaniline can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethylaniline with propyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic substitution reaction.
Another method involves the reduction of 2,6-dimethyl-4-nitropropylbenzene. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst or by employing chemical reducing agents such as iron powder in acidic conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of nitro compounds is a preferred method due to its efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-propylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions are typical reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Scientific Research Applications
2,6-Dimethyl-4-propylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-propylaniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers on other molecules. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylaniline: Lacks the propyl group, making it less hydrophobic.
4-Propylaniline: Lacks the methyl groups, affecting its steric and electronic properties.
2,4,6-Trimethylaniline: Contains an additional methyl group, altering its reactivity and solubility.
Uniqueness
2,6-Dimethyl-4-propylaniline is unique due to the specific arrangement of its substituents, which influences its chemical reactivity and physical properties. The presence of both methyl and propyl groups provides a balance of steric hindrance and hydrophobicity, making it a valuable compound for various applications.
Properties
CAS No. |
93359-87-6 |
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Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
2,6-dimethyl-4-propylaniline |
InChI |
InChI=1S/C11H17N/c1-4-5-10-6-8(2)11(12)9(3)7-10/h6-7H,4-5,12H2,1-3H3 |
InChI Key |
XCAXUUTZSDAIEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)C)N)C |
Origin of Product |
United States |
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